Fmoc-N-Me-Glu-OtBu
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Overview
Description
The compound Fmoc-N-Me-Glu-OtBu is a derivative of glutamic acid, specifically N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert butyl ester. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is known for its stability and ability to introduce N-methyl amino acid residues into peptides, enhancing their biological stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-N-Me-Glu-OtBu involves several steps:
Protection of Glutamic Acid: The γ-carboxyl group of glutamic acid is protected using tert-butyl acetate under the catalysis of perchloric acid, resulting in the formation of Glu(OtBu).
N-Methylation: The α-amino group of the protected glutamic acid is methylated using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using 20% piperidine in dimethylformamide (DMF), and the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Condensation Reactions: The compound can undergo condensation reactions with various amines or alcohols to form branched esters, amides, lactams, and lactones.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF, TFA in DCM.
Condensation: Appropriate amines or alcohols, often in the presence of coupling agents like HATU or EDC.
Major Products:
Deprotection: N-methyl-glutamic acid derivatives.
Condensation: Branched esters, amides, lactams, and lactones containing the glutamyl unit.
Scientific Research Applications
Chemistry: Fmoc-N-Me-Glu-OtBu is extensively used in the synthesis of peptides, particularly those containing N-methyl amino acids, which exhibit enhanced biological stability .
Biology and Medicine: The compound is utilized in the development of peptide-based therapeutics, including novel dual agonists for glucagon-like peptide 1 (GLP-1) and glucagon receptors, which are being researched for the treatment of metabolic disorders .
Industry: In the pharmaceutical industry, this compound is employed in the synthesis of complex peptides and proteins, contributing to the development of new drugs and therapies .
Mechanism of Action
The primary mechanism of action of Fmoc-N-Me-Glu-OtBu involves its role as a building block in peptide synthesis. The Fmoc group protects the α-amino group during synthesis, preventing unwanted side reactions. The N-methylation enhances the biological stability of the resulting peptides by increasing resistance to enzymatic degradation . The tert-butyl ester protects the γ-carboxyl group, which can be selectively deprotected to allow further functionalization .
Comparison with Similar Compounds
Fmoc-Glu-OtBu: Similar to Fmoc-N-Me-Glu-OtBu but lacks the N-methylation, resulting in lower biological stability.
Fmoc-N-Me-Asp-OtBu: Another N-methylated amino acid derivative used in peptide synthesis, but with aspartic acid instead of glutamic acid.
Uniqueness: this compound is unique due to its combination of Fmoc protection, N-methylation, and tert-butyl ester protection, making it highly suitable for the synthesis of stable and functional peptides .
Properties
Molecular Formula |
C25H29NO6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(4S)-4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)21(13-14-22(27)28)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,27,28)/t21-/m0/s1 |
InChI Key |
CQSYAKGKSSJEII-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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